molecular formula C15H24 B073213 beta-Himachalene CAS No. 1461-03-6

beta-Himachalene

Cat. No. B073213
CAS RN: 1461-03-6
M. Wt: 204.35 g/mol
InChI Key: LCOSCMLXPAQCLQ-AWEZNQCLSA-N
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Description

Beta-Himachalene is a natural product found in Asarum petelotii, Bazzania japonica, and other organisms . It is an enantiomer of a (S)-beta-himachalene . The molecular formula of beta-Himachalene is C15H24 .


Synthesis Analysis

An enantioselective synthesis of (+)- β -himachalene was accomplished starting from (1 S,2 R)-1,2-epoxy- p -menth-8-ene in 15 or 16 steps with an overall yield of approximately 6% . Key transformations include an Ireland–Claisen rearrangement, a Corey oxidative cyclization, and a ring expansion .


Molecular Structure Analysis

The structure of beta-Himachalene includes two double bonds, one in a six-membered ring double bond and the other in a seven-membered ring double bond . The molecular structure of the title compound was examined by Hirshfeld topology analysis and Density Functional Theory (DFT) using B3LYP calculations at 6-311+G (d,p) level .


Chemical Reactions Analysis

The action of m-CPBA on beta-Himachalene was analyzed on the two double bonds of beta-Himachalene whose theoretical calculations show that the attack affects the most substituted double bond on the alpha side containing hydrogen of ring junction .


Physical And Chemical Properties Analysis

Beta-Himachalene has a molecular weight of 204.35 g/mol . The density of beta-Himachalene is 0.9±0.1 g/cm3 . Its boiling point is 275.9±15.0 °C at 760 mmHg . The vapour pressure of beta-Himachalene is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization of beta-Himachalene is 49.4±0.8 kJ/mol . The flash point of beta-Himachalene is 108.6±15.2 °C .

Scientific Research Applications

Antifungal Activity

Beta-Himachalene derivatives have been studied for their antifungal properties. A screening study revealed that eleven beta-Himachalene derivatives displayed moderate activity against the phytopathogen Botrytis cinerea. Specifically, the 6,7-diol derivative of beta-Himachalene showed a significant inhibition effect, suggesting potential use as a fungal control agent in agriculture (Daoubi et al., 2005).

Chemical Synthesis and Analysis

Beta-Himachalene has been used as a starting material for synthesizing new compounds. A study highlighted the synthesis of a beta-amino-alpha, beta-unsaturated ketone derivative from beta-Himachalene extracted from Atlas Cedar. This study involved detailed characterization using various spectroscopic techniques and explored the compound's potential biological activities (Ait El Had et al., 2022).

Molecular Docking Studies

The molecular docking studies of beta-Himachalene derivatives provide insights into their potential interactions with biological molecules. Such studies contribute to understanding how these compounds might be used in therapeutic contexts, particularly in interacting with proteins like Acetylcholinesterase and Cytochrome P450 3A4 (Ait El Had et al., 2022).

Density Functional Theory (DFT) Applications

Density Functional Theory has been applied to study the reactivity and selectivity of beta-Himachalene in chemical reactions. This theoretical approach helps in predicting the outcomes of chemical reactions involving beta-Himachalene, which is vital for developing new pharmaceuticals and other chemical products (Zeroual et al., 2014).

Synthesis of Derivatives

The reaction of beta-Himachalene with different agents like dichlorocarbene has been explored to synthesize new compounds. These studies contribute to expanding the range of chemicals derived from natural sources, potentially leading to novel applications in various fields such as material science and medicinal chemistry (Ziyat et al., 2005).

Epoxidation Studies

Beta-Himachalene and its derivatives have been subjected to solvent-free epoxidation, demonstrating the versatility of this compound in chemical transformations. Such studies are crucial for understanding the reactivity of natural compounds and for developing environmentally friendly chemical processes (Loubidi et al., 2014).

properties

IUPAC Name

(4aR)-3,5,5,9-tetramethyl-1,2,4a,6,7,8-hexahydrobenzo[7]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,14H,5-9H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOSCMLXPAQCLQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(=C(CCCC2(C)C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2C(=C(CCCC2(C)C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Himachalene

CAS RN

1461-03-6
Record name (+)-β-Himachalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Himachalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-HIMACHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8Y2422O3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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